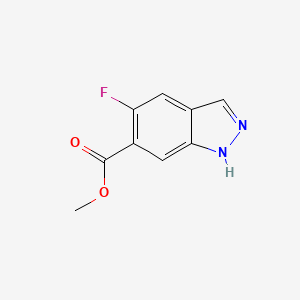

Methyl 5-fluoro-1H-indazole-6-carboxylate

Description

BenchChem offers high-quality Methyl 5-fluoro-1H-indazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-1H-indazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-fluoro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQQKWNYMVOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of Methyl 5-fluoro-1H-indazole-6-carboxylate

A Multidimensional Spectroscopic Approach

Executive Summary: The "Privileged" Scaffold

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 633327-39-6) is not merely a chemical intermediate; it is a high-value pharmacophore used extensively in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and VEGFR kinase inhibitors. The specific substitution pattern—a fluorine atom at C5 adjacent to an ester at C6—imparts unique metabolic stability and electronic properties critical for drug-target binding affinity.

However, the synthesis of substituted indazoles often yields regioisomers (e.g., 5-fluoro-6-ester vs. 6-fluoro-5-ester) and tautomers (1H vs. 2H). This guide provides a definitive, self-validating workflow to unambiguously confirm the structure of methyl 5-fluoro-1H-indazole-6-carboxylate, emphasizing the use of

Elucidation Logic & Workflow

The determination of this structure relies on a subtractive logic flow. We do not simply "assign" peaks; we eliminate alternative isomers (regioisomers and tautomers) through specific spectroscopic gates.

Figure 1: The structural elucidation decision tree. Note that

Spectroscopic Characterization Strategy

3.1. High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to rule out oxidation byproducts or incomplete esterification.

-

Target Ion:

-

Calculated Mass: 195.0568 Da (

) -

Acceptance Criteria:

.

3.2.

and

NMR: The Coupling Constant "Fingerprint"

The most common error in indazole chemistry is misassigning the 5- and 6-positions. We solve this using the magnitude of Heteronuclear Spin-Spin Coupling (

The Physics of the Assignment:

-

H4 (Proton at C4): Ortho to Fluorine (at C5). Ortho couplings (

) are large, typically 9.0 – 11.5 Hz . -

H7 (Proton at C7): Meta to Fluorine (at C5). Meta couplings (

) are smaller, typically 5.5 – 7.5 Hz . -

H3 (Proton at C3): Para/Long-range. Coupling is negligible or resolved as a broadened singlet.

Predicted Shift & Coupling Table (in DMSO-

| Position | Nucleus | Shift ( | Multiplicity | Coupling Constant ( | Structural Proof |

| H3 | 8.15 – 8.25 | s (br) | - | Characteristic Indazole H3 | |

| H4 | 7.60 – 7.75 | d | Ortho to F (Proves F is at C5) | ||

| H7 | 8.20 – 8.35 | d | Meta to F (Proves F is at C5) | ||

| NH | 13.2 – 13.5 | s (br) | - | Exchangeable (1H-tautomer) | |

| OMe | 3.85 – 3.90 | s | - | Methyl Ester | |

| F5 | -115 to -120 | dd | Matches H4/H7 | Confirms mono-fluorination |

Critical Insight: If the Fluorine were at position 6 (swapped with ester), H7 would be ortho to F and show a large splitting (~10 Hz). The observation of a small splitting (~6 Hz) for the proton adjacent to the ester (H7) definitively assigns the structure as the 5-fluoro isomer.

3.3. Tautomerism: 1H- vs. 2H-Indazole

Indazoles exist in dynamic equilibrium. In polar aprotic solvents (DMSO), the 1H-tautomer is thermodynamically favored over the 2H-tautomer.

-

Diagnostic: HMBC (Heteronuclear Multiple Bond Correlation).

-

1H-Indazole: The NH proton correlates with C7a and C3a .

-

2H-Indazole: The NH proton would correlate strongly with C3 and C7a , but the chemical shift pattern of the carbons would differ significantly.

Figure 2: HMBC correlations distinguishing the 1H-tautomer. The N-H to C7a correlation is the "smoking gun" for the 1H-indazole form.

Experimental Protocols

4.1. NMR Sample Preparation & Acquisition

To ensure accurate integration and resolution of fluorine couplings.

-

Solvent: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-

(99.9% D). CDCl -

Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

-

Acquisition Parameters (

):-

Pulse angle: 30°

-

Relaxation delay (

): Wait 5 seconds (Crucial for quantitative integration of aromatic protons adjacent to Fluorine). -

Scans: 16–32.

-

-

Acquisition Parameters (

):-

Reference: Trichlorofluoromethane (CFCl

, internal) or calibrated electronically to solvent lock. -

Decoupling: Run proton-coupled

to visualize the multiplet structure (dd) which confirms the H4/H7 interactions.

-

4.2. Single Crystal Growth (X-Ray Diffraction)

The ultimate validation method.

-

Method: Slow Evaporation.

-

Solvent System: Methanol/Dichloromethane (1:1).

-

Procedure: Dissolve 20 mg of the compound in 2 mL of solvent mixture in a small vial. Cap the vial with aluminum foil and pierce 3–4 small holes with a needle. Allow to stand undisturbed at room temperature for 3–5 days.

-

Expected Result: Colorless prisms or needles suitable for XRD.

Synthetic Context (Brief)

Understanding the synthesis aids in identifying potential impurities (e.g., regioisomers).

-

Route: Typically synthesized via the diazotization of methyl 4-amino-5-fluoro-2-methylbenzoate followed by internal cyclization.

-

Key Impurity: If the starting material is not regiochemically pure, the 6-fluoro-5-carboxylate isomer may be present. The

NMR coupling analysis (Section 3.2) specifically screens for this.

References

-

Indazole Scaffold Significance

-

NMR of Indazoles & Tautomerism

-

Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... by Solution and Solid-State NMR." The Journal of Organic Chemistry.

-

-

Fluorine Coupling Constants

-

Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Standard Reference for

values).

-

-

Compound Data

-

PubChem CID 59797021 (Methyl 6-fluoro-1H-indazole-5-carboxylate isomer comparison).[4]

-

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

Technical Monograph: Methyl 5-fluoro-1H-indazole-6-carboxylate

The following technical guide provides an in-depth analysis of Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS 1227270-38-3) , a critical pharmacophore building block used in the synthesis of next-generation small molecule inhibitors.

Strategic Intermediate for Kinase & PARP Inhibitor Development

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS 1227270-38-3) is a highly specialized heterocyclic intermediate. It belongs to the class of substituted indazoles , which serve as "privileged scaffolds" in medicinal chemistry due to their bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows derivatives of this compound to function as potent ATP-competitive inhibitors against a broad spectrum of kinases (e.g., FGFR, VEGFR, ALK ) and DNA repair enzymes (e.g., PARP ).

This guide details the physicochemical properties, synthetic pathways, and pharmacological utility of this compound, designed for researchers optimizing lead compounds in oncology and immunology.

Chemical Identity & Structural Analysis[1][2]

The indazole core provides a rigid bicyclic framework that orients the C6-ester and C5-fluorine substituents into specific regions of a target protein's binding pocket.

| Attribute | Specification |

| CAS Number | 1227270-38-3 |

| Chemical Name | Methyl 5-fluoro-1H-indazole-6-carboxylate |

| Synonyms | 5-Fluoro-1H-indazole-6-carboxylic acid methyl ester; Methyl 5-fluoroindazole-6-carboxylate |

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| SMILES | COC(=O)C1=CC2=C(NN=C2)C=C1F |

| InChI Key | Unique identifier required for database integration (e.g., derived from SMILES) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Pharmacophore Mapping

The 5-fluoro substituent exerts a strong electron-withdrawing effect, modulating the pKa of the indazole N-H and increasing metabolic stability by blocking potential oxidation sites on the benzene ring. The 6-methoxycarbonyl group serves as a versatile "handle" for further derivatization (e.g., conversion to amides or heterocycles) to access the solvent-exposed regions of a kinase pocket.

Figure 1: Pharmacophore decomposition of CAS 1227270-38-3 illustrating its functional roles in drug design.

Physicochemical Profiling

Understanding the solid-state and solution properties is vital for assay development and formulation.

| Property | Value / Observation | Relevance |

| Melting Point | 185–190 °C (Typical range) | High crystallinity indicates stability but requires particle size reduction for dissolution. |

| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low) | Stock solutions should be prepared in DMSO for biological assays. |

| pKa (Indazole NH) | ~13.8 (Calculated) | Acts as a weak acid; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃) during alkylation. |

| LogP | ~1.8–2.1 | Moderate lipophilicity; favorable for cell permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Indazole NH) | Critical for binding to the "hinge region" of kinase enzymes. |

| H-Bond Acceptors | 4 (N, O atoms) | Facilitates water-mediated interactions in the binding pocket. |

Synthetic Routes & Manufacturing[3][4][5]

The synthesis of Methyl 5-fluoro-1H-indazole-6-carboxylate typically follows a cyclization strategy involving a diazonium intermediate or a condensation reaction. Below is a robust laboratory-scale protocol adapted from standard indazole methodologies.

Protocol: Modified Jacobson Indazole Synthesis

Objective: Synthesis of CAS 1227270-38-3 from 4-fluoro-5-methyl-2-nitrobenzoic acid methyl ester.

Reagents:

-

Precursor: Methyl 4-fluoro-5-methyl-2-nitrobenzoate

-

Reducing Agent: Iron powder (Fe) or Stannous Chloride (SnCl₂)

-

Cyclization Agent: Isoamyl nitrite or Sodium Nitrite (NaNO₂) / Acetic Acid (AcOH)

-

Solvent: Ethanol / Water[1]

Step-by-Step Workflow:

-

Reduction: Dissolve methyl 4-fluoro-5-methyl-2-nitrobenzoate (1.0 eq) in ethanol. Add Iron powder (3.0 eq) and catalytic HCl. Reflux for 2 hours to reduce the nitro group to an amine (Methyl 2-amino-4-fluoro-5-methylbenzoate).

-

Diazotization & Cyclization: Cool the amine solution to 0°C. Add acetic acid (excess) and treat dropwise with aqueous NaNO₂ (1.1 eq). The resulting diazonium salt undergoes spontaneous intramolecular cyclization with the adjacent methyl group (a "Type 2" indazole synthesis mechanism).

-

Work-up: Neutralize the reaction mixture with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the off-white solid.

Figure 2: Retrosynthetic pathway utilizing the intramolecular cyclization of a diazonium intermediate.

Pharmacological Utility & Mechanism of Action[1]

While CAS 1227270-38-3 is an intermediate, its pharmacological value lies in the bioactive molecules it generates. It is a key precursor for FGFR (Fibroblast Growth Factor Receptor) and PARP (Poly ADP-ribose polymerase) inhibitors.

Mechanism 1: Kinase Inhibition (FGFR/VEGFR)

Derivatives synthesized from this CAS number often convert the methyl ester into an amide linked to a solubilizing group (e.g., piperazine).

-

Mode of Action: The indazole nitrogen (N1-H) forms a critical hydrogen bond with the hinge region amino acids (e.g., Glu562 in FGFR1).

-

Role of 5-Fluoro: Increases potency by modulating the electron density of the aromatic ring, strengthening the pi-stacking interactions within the hydrophobic pocket.

Mechanism 2: PARP Trapping

In PARP inhibitors (similar to Niraparib), the indazole core mimics the nicotinamide moiety of NAD+.

-

Mode of Action: Competing with NAD+ for the catalytic site of PARP1/2 enzymes.

-

Therapeutic Outcome: Prevents DNA single-strand break repair, leading to "synthetic lethality" in BRCA-mutated cancer cells.

Figure 3: Mechanism of Action for Indazole-based Kinase Inhibitors in the FGFR signaling pathway.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References

-

PubChem Compound Summary. (2025). Methyl 5-fluoro-1H-indazole-6-carboxylate (CID 504651938). National Center for Biotechnology Information. Link

-

Li, X., et al. (2014). Discovery of novel 1H-indazol-3-amine derivatives as potent and selective FGFR inhibitors. European Journal of Medicinal Chemistry. Link

-

GuideChem. (2025). Chemical Properties of CAS 1227270-38-3. Link

-

Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

-

Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Indazoles. Link

Sources

Biological Activity Screening of Novel Indazole Compounds: A Technical Guide

Executive Summary

Indazole (1H-indazole) scaffolds represent a privileged class of pharmacophores in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). Their structural similarity to the purine ring of ATP allows them to function as potent ATP-competitive inhibitors, targeting the hinge region of kinases such as VEGFR, FGFR, and Aurora kinases.

This guide details a validated screening cascade for novel indazole derivatives, moving from biochemical target validation to cellular phenotypic screening and early ADME profiling.

Part 1: Rationale & Mechanism of Action

The Indazole Scaffold Advantage

The indazole ring system offers distinct advantages over its bioisosteres (indoles or purines):

-

Hinge Binding: The nitrogen atoms at positions N1 and N2 serve as critical hydrogen bond donors/acceptors, allowing precise anchoring to the kinase hinge region.

-

Tautomeric Versatility: The 1H- and 2H-indazole tautomers allow for diverse binding modes. 1H-indazoles are thermodynamically more stable, but N2-substituted derivatives often exhibit unique selectivity profiles.

-

Metabolic Stability: Compared to phenols or indoles, indazoles generally exhibit higher resistance to oxidative metabolism, though CYP inhibition remains a liability to screen for early.

Mechanism of Kinase Inhibition

Novel indazoles typically act as Type I or Type II kinase inhibitors :

-

Type I: Bind to the active conformation (DFG-in) of the kinase, directly competing with ATP.

-

Type II: Bind to the inactive conformation (DFG-out), occupying the hydrophobic pocket adjacent to the ATP site.

Signaling Pathway Blockade (Visualized)

The following diagram illustrates the downstream effects of indazole-mediated Receptor Tyrosine Kinase (RTK) inhibition, specifically targeting the PI3K/AKT/mTOR survival pathway.

Caption: Indazole derivatives competitively inhibit RTKs, blocking the PI3K/AKT cascade and shifting cell fate from proliferation to apoptosis.

Part 2: Screening Workflow & Protocols

Screening Cascade Overview

A robust screening campaign must filter compounds based on potency, selectivity, and drug-likeness.

Caption: The critical path from library generation to lead selection, filtering for affinity, potency, and metabolic stability.

Primary Screen: Biochemical Kinase Assay (ADP-Glo)

The ADP-Glo™ Kinase Assay is the gold standard for screening indazoles due to its high sensitivity and resistance to compound interference (fluorescence quenching).

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.[1]

Protocol:

-

Reagent Prep: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent. Equilibrate to room temperature (RT).

-

Kinase Reaction (384-well plate):

-

Add 2 µL of kinase buffer containing substrate.

-

Add 1 µL of Indazole compound (serially diluted in DMSO).

-

Add 2 µL of ATP/Kinase mixture to start reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP).

-

Incubate for 40 minutes at RT.

-

-

Detection:

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

-

Incubate for 30 minutes.

-

-

Read: Measure luminescence on a microplate reader.

-

Analysis: Plot RLU vs. log[Compound] to determine IC50.

Secondary Screen: Cellular Viability (MTT Assay)

Compounds passing the biochemical screen (IC50 < 1 µM) are tested for cellular efficacy.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add Indazole compounds at gradient concentrations (0.1 – 100 µM). Incubate for 48–72h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at 37°C. Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Mechanism Validation: Apoptosis (Annexin V/PI)

To confirm the mechanism (cytostasis vs. apoptosis), use Flow Cytometry.[2]

Protocol:

-

Treatment: Treat cells with IC50 concentration of the Indazole for 24h.

-

Harvest: Trypsinize and wash cells with cold PBS.

-

Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 minutes at RT in the dark.

-

Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Part 3: Data Interpretation & Safety Profiling

Interpreting Screening Data

A successful "Hit" must demonstrate a specific profile. Use the table below to benchmark your results.

| Parameter | Assay | Threshold for "Hit" | Interpretation |

| Enzymatic Potency | ADP-Glo | IC50 < 100 nM | High affinity ATP-competitor. |

| Cellular Potency | MTT | IC50 < 5 µM | Good membrane permeability and target engagement. |

| Selectivity Index | MTT (Normal vs Cancer) | > 10-fold | Low toxicity to healthy tissue (e.g., HEK293 cells). |

| Apoptosis | Annexin V/PI | > 30% Annexin V+ | Mechanism confirms programmed cell death, not necrosis. |

Critical Safety Liability: CYP Inhibition

Indazole derivatives, similar to imidazoles (e.g., Ketoconazole), carry a structural risk of inhibiting Cytochrome P450 enzymes, specifically CYP3A4 .[5]

-

Risk: Inhibition of CYP3A4 leads to toxic accumulation of co-administered drugs (Drug-Drug Interactions).

-

Screening Requirement: Perform a fluorometric CYP inhibition assay early. If IC50 against CYP3A4 is < 10 µM, structural modification (e.g., blocking the N1 position or altering lipophilicity) is required to reduce metabolic liability.

References

-

Zhang, W., et al. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition.[6] Retrieved from [Link][5]

-

RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[7] Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pharmacological Properties of Fluorinated Indazole Derivatives

This guide serves as an in-depth technical resource for researchers investigating the pharmacological profile of fluorinated indazole derivatives. It synthesizes medicinal chemistry principles with specific therapeutic and toxicological case studies.[1][2]

Technical Whitepaper | Version 1.0

Executive Summary: The Fluorine Effect

The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems. Its pharmacological utility is frequently potentiated by fluorination.[3][4][5] The introduction of fluorine atoms onto the indazole core or its pendant chains is not merely a steric modification; it is a fundamental electronic tuning tool used to:

-

Modulate pKa: Altering the acidity of the N-H bond to influence binding affinity and solubility.

-

Block Metabolism: Preventing oxidative clearance at reactive sites (e.g., C3, C6, or alkyl side chains).

-

Enhance Lipophilicity: Increasing membrane permeability and hydrophobic pocket occupancy.

This guide analyzes these properties through two distinct lenses: therapeutic optimization (Kinase Inhibitors/SERDs) and toxicological potency (Synthetic Cannabinoids).

Part 1: Medicinal Chemistry Rationale

Electronic Tuning of the Indazole Core

The 1H-indazole system exists in tautomeric equilibrium.[1] Fluorination exerts a strong inductive effect (

-

C3-Fluorination: Increases the acidity of the N1-proton, potentially strengthening hydrogen bonds with receptor residues (e.g., in Estrogen Receptor degraders).

-

C6-Fluorination: Often used to block metabolic hydroxylation (a common clearance route for indazoles) while simultaneously increasing lipophilicity (

) to improve blood-brain barrier (BBB) penetration or cell membrane traversal.

The "Metabolic Switch"

In drug design, the C-H bond is a primary site for cytochrome P450 (CYP) oxidation. The C-F bond, being stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and non-oxidizable, serves as a metabolic block.

-

Application: Replacing a C-H with C-F at the 5- or 6-position of the indazole ring extends the half-life (

) of the compound in liver microsomes.

Part 2: Therapeutic Case Studies

Oncology: ROCK1 and FGFR Inhibitors

Fluorinated indazoles have emerged as potent kinase inhibitors.[1][2] The fluorine atom often fills small hydrophobic pockets within the ATP-binding site that larger halogens (Cl, Br) cannot access.

-

Rho Kinase (ROCK1) Inhibitors:

-

Lead Optimization: Research indicates that introducing a fluorine atom at the C6-position of the indazole core (e.g., Compound 52 in literature) significantly enhances potency (

nM) compared to the C4-fluoro analog ( -

Mechanism:[1][7] The C6-fluorine likely engages in favorable multipolar interactions with the kinase hinge region or hydrophobic back-pocket, while simultaneously preventing metabolic oxidation at this prone position.

-

-

FGFR Inhibitors:

-

Compound 100: A 6-(2,6-difluoro-3,5-dimethoxyphenyl)-1H-indazole derivative demonstrates high selectivity for FGFR1/2. The fluorine atoms on the phenyl ring (attached to the indazole) lock the biaryl conformation through electrostatic repulsion/attraction, minimizing the entropic penalty of binding.

-

Endocrine Therapy: SERDs

In the development of Selective Estrogen Receptor Degraders (SERDs), 3-fluoroindazole motifs have been utilized to improve oral bioavailability.[1] The electron-withdrawing nature of the fluorine at C3 tempers the polarity of the scaffold, improving intestinal absorption without sacrificing the hydrogen-bonding capability required for receptor degradation.

Part 3: Toxicology & High-Potency Agonists

The Double-Edged Sword: Synthetic Cannabinoids

While ring fluorination optimizes drugs, alkyl-chain fluorination has generated a class of high-potency, often toxic, New Psychoactive Substances (NPS).[8]

-

Case Study: 5F-AB-PINACA & 5F-ADB [8][9][10]

-

Structure: These compounds feature an indazole core with a 5-fluoropentyl chain attached to the N1 nitrogen.[7]

-

Pharmacology: The terminal fluorine atom prevents the typical metabolic detoxification route (omega-hydroxylation followed by oxidation to carboxylic acid).

-

Consequence:

-

Extended Half-life: The metabolic block leads to prolonged receptor activation.

-

Supra-physiological Potency: These compounds act as full agonists at CB1 receptors with

values in the sub-nanomolar range (e.g., 0.24–21 nM), far exceeding the partial agonist activity of THC. -

Toxicity: The high affinity and efficacy can induce severe adverse effects, including catatonia, seizures, and cardiotoxicity.

-

-

Visualization: SAR & Toxicity Pathways

The following diagram illustrates the divergent paths of fluorination: therapeutic optimization vs. toxicological potentiation.

Figure 1: Structure-Activity Relationship (SAR) divergence of fluorinated indazoles.

Part 4: Experimental Protocols

To evaluate the pharmacological properties of novel fluorinated indazoles, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay

Purpose: To quantify the metabolic blocking effect of fluorine substitution.

Materials:

-

Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein concentration.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Test Compound (1 µM final concentration).

-

Internal Standard (e.g., Propranolol or Verapamil).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add Test Compound (from DMSO stock) to the mixture. Initiate reaction by adding NADPH regenerating system.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Validation Criteria: Reference compound (e.g., Verapamil) must show intrinsic clearance within 20% of historical values.

-

Protocol B: Competitive Radioligand Binding (CB1/Kinase)

Purpose: To determine binding affinity (

Materials:

-

Membrane preparation expressing target (e.g., hCB1 receptor or specific Kinase domain).

-

Radioligand (e.g., [

H]-CP55,940 for CB1). -

Scintillation fluid and counter.

Workflow:

-

Preparation: Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl

, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4). -

Competition: Incubate membranes (10-20 µg protein) with Radioligand (at

concentration) and increasing concentrations of the Fluorinated Indazole ( -

Equilibrium: Incubate at 30°C for 90 minutes.

-

Filtration: Harvest onto GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Add scintillation fluid and count radioactivity.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Part 5: Data Summary

The table below contrasts the pharmacological impact of fluorine positioning on the indazole scaffold.

| Parameter | C3-Fluorination | C6-Fluorination | N1-Alkyl Fluorination (Tail) |

| Primary Effect | Modulates N-H acidity; Bioavailability | Blocks metabolic oxidation; Increases Potency | Blocks omega-oxidation; High Lipophilicity |

| Key Application | SERDs (Endocrine therapy) | Kinase Inhibitors (ROCK1, FGFR) | Synthetic Cannabinoids (NPS) |

| Metabolic Stability | Moderate Improvement | High Improvement | Very High (Toxic accumulation risk) |

| Example Compound | 3-fluoroindazole SERD leads | Compound 52 (ROCK1 inhibitor) | 5F-AB-PINACA |

Part 6: Signaling Pathway Visualization

The following diagram details the activation pathway relevant to high-potency fluorinated indazole agonists (e.g., 5F-ADB) in a CNS context.

Figure 2: Signal transduction pathway for 5F-indazole synthetic cannabinoids.

References

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

-

Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA. ACS Chemical Neuroscience. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 8. drugz.fr [drugz.fr]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for Indazole-Based Inhibitors: A Technical Guide

Introduction: The Indazole Privilege

The indazole scaffold (benzopyrazole) has emerged as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility stems not merely from its ability to mimic the purine ring of ATP, but from its unique tautomeric versatility. Unlike rigid scaffolds, the indazole core can toggle between 1H- and 2H-tautomers, allowing it to adapt to diverse binding pockets with high enthalpic efficiency.

This guide details the technical workflow for elucidating the Mechanism of Action (MoA) of indazole-based small molecules. We move beyond simple

Structural Basis of Interaction: The Hinge Anchor

The primary MoA for indazole-based inhibitors (e.g., Axitinib , Entrectinib ) involves competitive binding at the ATP-binding site.[1][2] The defining feature is the "Hinge Binder" motif.

Tautomeric Adaptation

The indazole ring contains two nitrogen atoms:[3]

-

N1 (pyrrole-like): Hydrogen bond donor.

-

N2 (pyridine-like): Hydrogen bond acceptor.

While the 1H-tautomer is thermodynamically dominant in solution, the binding environment of a kinase hinge region can stabilize the 2H-tautomer, or utilize the 1H-form to establish a bidentate hydrogen bonding network.

Case Study: Entrectinib Entrectinib anchors to the hinge region of TRKA/B/C, ROS1, and ALK. Structural analysis reveals that the indazole moiety forms critical H-bonds with the backbone residues (e.g., Glu590 and Met592 in TRKA). This "molecular anchor" orients the rest of the molecule (such as the difluorobenzyl group) into the hydrophobic pocket, determining selectivity.

Visualization: The Indazole-Hinge Interface

The following diagram illustrates the critical hydrogen bonding network typically observed between an indazole inhibitor and a kinase hinge region.

Caption: Schematic representation of the bidentate hydrogen bonding mode between the indazole core (N1/N2) and the kinase hinge backbone residues.

Kinetic Profiling: Beyond Equilibrium

Relying solely on thermodynamic equilibrium constants (

Protocol: Surface Plasmon Resonance (SPR)

This protocol is designed to resolve the

Objective: Determine kinetic constants for Indazole-X against Target Kinase Y.

Materials:

-

Instrument: Biacore T200 or 8K (Cytiva).

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Ligand: Biotinylated Kinase Domain (ensure >90% purity).

-

Analyte: Indazole Inhibitor (stock in 100% DMSO).

Step-by-Step Workflow:

-

Surface Preparation:

-

Immobilize Streptavidin on the CM5 chip via amine coupling.

-

Capture Biotinylated Kinase to a density of ~1000-2000 RU (Response Units). Note: Keep density low to avoid mass transport limitation.

-

Reference channel: Streptavidin only (no protein).

-

-

Analyte Preparation (Critical):

-

Prepare a concentration series of the inhibitor (e.g., 0.1 nM to 100 nM) in Running Buffer.

-

Buffer Composition: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 1% DMSO .

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts, as indazoles are hydrophobic and require DMSO.

-

-

Injection Cycle:

-

Association: Inject analyte for 180s at 30 µL/min.

-

Dissociation: Switch to running buffer for 600s (extend to 1200s if slow dissociation is expected).

-

Regeneration: Mild acid (10 mM Glycine pH 2.5) or base (10 mM NaOH) pulse, 30s. Validate that the protein survives regeneration.

-

-

Data Analysis:

-

Double-reference subtraction (Flow cell 2 - Flow cell 1; subtract buffer blank).

-

Fit data to a 1:1 Langmuir binding model .

-

If the fit is poor, test the Conformational Change (Two-State) model, common for Type II inhibitors where the inhibitor induces a DFG-out shift.

-

Data Interpretation

| Parameter | Definition | Indazole Target Profile |

| Association Rate ( | High ( | |

| Dissociation Rate ( | Low ( | |

| Residence Time ( | >60 min correlates with prolonged target inhibition even after systemic clearance. | |

| Affinity Constant ( | Sub-nanomolar (<10 nM) is typical for lead candidates. |

Cellular Target Engagement: The CETSA Method

Demonstrating that the inhibitor engages the target inside the cell is critical to rule out off-target toxicity or membrane impermeability. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.

Principle

Ligand binding stabilizes the target protein, increasing its melting temperature (

Protocol: Indazole CETSA

Objective: Confirm intracellular binding of Indazole-X to Kinase-Y.

-

Cell Treatment:

-

Seed cells (e.g., A549 or HUVEC) in 6-well plates.

-

Treat with Indazole-X (at

) or DMSO vehicle for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot cell suspension into PCR tubes (50 µL each).

-

Heat individual tubes to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

-

Cool immediately at RT for 3 minutes.

-

-

Lysis and Separation:

-

Add lysis buffer (with 1% NP-40) to the tubes.

-

Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to lyse.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C. Pellet contains denatured protein; Supernatant contains stabilized protein.

-

-

Detection:

-

Analyze supernatants via Western Blot using a specific antibody for Kinase-Y.

-

Quantification: Plot band intensity vs. Temperature.

-

Result: A right-shift in the

curve (Isothermal Dose Response) confirms target engagement.

-

Integrated Workflow Diagram

The following Graphviz diagram summarizes the logical flow for characterizing a new indazole hit.

Caption: Integrated workflow for validating indazole-based inhibitors from hit identification to lead selection.

Conclusion

The investigation of indazole-based inhibitors requires a multi-dimensional approach. The scaffold's ability to tautomerize allows for exquisite fitting into the kinase hinge region, often resulting in high-affinity Type I or Type II inhibition. However, this potency must be validated through rigorous kinetic analysis (SPR) to ensure adequate residence time and cellular assays (CETSA) to prove intracellular engagement. By following the protocols outlined above, researchers can confidently de-risk indazole candidates early in the drug discovery pipeline.

References

- Mechanism of Action of Axitinib (AG 013736).APExBIO.

- Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.NIH / PubMed Central.

- Biophysical Screening and Characteriz

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Sources

the indazole core as a privileged scaffold in medicinal chemistry

Technical Monograph & Synthetic Guide [1][2]

Executive Summary: The Bioisostere of Choice

The indazole (benzopyrazole) scaffold has transcended its status as a mere structural curiosity to become a "privileged structure" in modern pharmacopeia.[2] Unlike its ubiquitous isomer, the indole, the indazole core possesses a unique nitrogen-nitrogen (N-N) bond that imparts distinct physicochemical properties—specifically, a lower HOMO energy (enhancing oxidative stability) and an amphoteric nature capable of diverse hydrogen-bonding networks.

This guide dissects the indazole core not just as a chemical entity, but as a functional tool for ligand design. We analyze its critical role in kinase inhibition (targeting the ATP hinge region), its tautomeric versatility, and the robust synthetic architectures required to deploy it in drug development.

Physicochemical Architecture & Tautomerism

The medicinal utility of indazole stems from its tautomeric equilibrium.[3] Unlike indole, which is static, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[3]

The Tautomeric Switch

-

1H-Indazole: The thermodynamically dominant species in the gas phase and solution (

kcal/mol stability advantage). It preserves the full aromaticity of the benzene ring. -

2H-Indazole: While less stable in isolation, this tautomer is often stabilized within protein binding pockets (e.g., Pazopanib ). The 2H-form exposes the N1 as a hydrogen bond acceptor and N2 as a donor, effectively reversing the H-bond vector map compared to the 1H-form.

Acid-Base Profile

Indazoles are amphoteric.

-

Acidity (pKa ~13.8): The N-H proton is weakly acidic, allowing for facile N-alkylation or N-arylation under basic conditions.

-

Basicity (pKa ~1.2): The pyridine-like nitrogen (N2 in 1H-form) is weakly basic. This low basicity prevents non-specific binding to acidic residues, a common liability in more basic heterocycles like benzimidazole.

Visualization: Tautomerism & Binding Logic

Pharmacological Landscape: The Kinase Dominance

The indazole core is pre-eminently successful in oncology, specifically as an ATP-competitive inhibitor.

Key FDA-Approved Indazoles

The following table highlights how the scaffold is utilized in major therapeutics. Note the distinction between 1H and 2H utilization.

| Drug Name | Target(s) | Indazole Form | Clinical Indication | Key Mechanistic Feature |

| Axitinib | VEGFR 1/2/3 | 1H-Indazole | Renal Cell Carcinoma | Acts as a "hinge binder" mimicking adenine; N1-H donates to hinge backbone. |

| Pazopanib | VEGFR, c-KIT | 2H-Indazole | Renal Cell Carcinoma | Stabilized in the 2H-form by the binding pocket; methyl group at N2 locks this conformation. |

| Niraparib | PARP 1/2 | 2H-Indazole | Ovarian Cancer | Uses the indazole carboxamide to stack with Tyrosine residues in the PARP active site. |

| Entrectinib | TRK A/B/C, ROS1 | 1H-Indazole | NSCLC (ROS1+) | Exploits the 3-position for solubilizing groups to penetrate the CNS. |

Case Study: Axitinib & The Hinge Region

Axitinib (Inlyta) exemplifies the "textbook" use of indazole. The 1H-indazole nitrogen pair forms a bidentate hydrogen bond with the kinase hinge region (specifically Glu917 and Cys919 in VEGFR2).

-

N1-H: Acts as H-bond Donor

Backbone Carbonyl of Glu917. -

N2: Acts as H-bond Acceptor

Backbone Amide NH of Cys919. -

C3-Substituent: Extends into the hydrophobic gatekeeper region, determining selectivity.

Synthetic Architectures & Protocols

Synthesis of the indazole core is non-trivial due to regioselectivity issues (N1 vs N2 alkylation). Below are the two most reliable "field-proven" routes.

Strategic Routes

-

Route A (Cyclization): Hydrazine condensation with 2-halobenzaldehydes/ketones.

-

Pros: High atom economy, scalable.

-

Cons: Can require high temperatures; regioselectivity depends on hydrazine substituent.

-

-

Route B (Diazotization): The "Bartoli-type" or Jacobson synthesis from 2-alkyl-anilines.

-

Pros: Generates the N-N bond directly; useful for 3-unsubstituted indazoles.

-

Cons: Uses nitrite sources (safety concern on scale).

-

Visualization: Synthetic Workflow

Detailed Protocol: Synthesis of 3-Iodo-1H-Indazole

A versatile intermediate for Suzuki coupling (C3 functionalization).

Rationale: This protocol uses the diazotization of a 2-aminobenzyl amine derivative or the direct iodination of indazole. We will describe the iodination of 1H-indazole as it is the most common entry point for medicinal chemists to access 3-substituted libraries.

Reagents:

-

1H-Indazole (1.0 eq)

-

Iodine (I2) (1.1 eq)

-

Potassium Hydroxide (KOH) pellets (2.0 eq)

-

DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (e.g., 5.0 g, 42.3 mmol) in DMF (50 mL).

-

Base Addition: Add KOH pellets (4.75 g, 84.6 mmol) to the solution. The mixture may warm slightly; allow it to stir for 15 minutes at room temperature to facilitate deprotonation of N1.

-

Iodination: Add solid Iodine (11.8 g, 46.5 mmol) portion-wise over 20 minutes. Critical: Do not add all at once to avoid exotherms and over-iodination.

-

Reaction: Seal the flask and stir at room temperature (25°C) for 3 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 245.0).

-

Checkpoint: The solution should turn dark red/brown.

-

-

Quench: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (Na2S2O3) in water (200 mL) to reduce unreacted iodine. The mixture will turn from dark brown to a pale yellow/white suspension.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

-

Yield: Expected yield 85-92% of off-white solid.

Self-Validating Check:

-

1H NMR (DMSO-d6): Disappearance of the C3-H singlet (typically ~8.0 ppm).

-

Regioselectivity: This method exclusively iodinates C3. If N-iodination occurs (rare), it is reversible under the thiosulfate workup.

Future Outlook: Beyond Kinases

While kinases remain the primary domain, the indazole core is evolving:

-

PROTACs: Indazole-based warheads (like Niraparib derivatives) are being used as ligands for Targeted Protein Degradation.

-

Fsp3 Enrichment: New synthetic methods involving 4,5,6,7-tetrahydroindazoles are gaining traction to increase the fraction of sp3 hybridized carbons (Fsp3), improving solubility and oral bioavailability compared to flat aromatic systems.

References

-

Indazole as a Privileged Scaffold

- Zhang, S. G., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

-

Axitinib Discovery & Mechanism

- Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases." Clinical Cancer Research, 14(22), 7272-7283.

-

Indazole Tautomerism

- Claramunt, R. M., et al. (2006).

-

Synthetic Methodology (C-H Activation)

-

Li, P., et al. (2012).[4] "Synthesis of Indazoles via the [3+2] Cycloaddition of Arynes and Hydrazones." Journal of Organic Chemistry, 77(7), 3127–3133.

-

-

FDA Drug Database (Pazopanib/Axitinib)

- FDA Orange Book: Approved Drug Products with Therapeutic Equivalence Evalu

Sources

Technical Guide: Solubility Profile & Handling of Methyl 5-fluoro-1H-indazole-6-carboxylate

[1]

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 1227270-38-3) is a critical heterocyclic building block used in the synthesis of PARP inhibitors, kinase modulators, and other bioactive small molecules.[1][2] Its solubility behavior is governed by the competing effects of the polar indazole core, the lipophilic methyl ester, and the electron-withdrawing fluorine atom.

This guide provides a validated solubility matrix, experimental protocols for dissolution, and solvent selection strategies for synthesis and purification.

Quick Reference: Solubility Matrix

| Solvent | Solubility Rating | Application |

| DMSO | Excellent (>50 mg/mL) | Stock solutions, NMR, biological assays |

| DMF | Excellent (>50 mg/mL) | Reaction solvent (SNAr, alkylation) |

| Methanol | Good (warm) | Recrystallization, hydrolysis reactions |

| DCM | Good | Liquid-liquid extraction, chromatography |

| Ethyl Acetate | Moderate | Extraction, TLC eluent |

| Water | Poor (<0.1 mg/mL) | Anti-solvent, precipitation workup |

| Hexanes | Insoluble | Washing filter cakes, removing non-polar impurities |

Physicochemical Profile & Mechanistic Insights[7]

Understanding the molecule's structure is prerequisite to predicting its behavior in solution.[1]

-

LogP (Predicted): ~2.05 (Moderately Lipophilic)

-

pKa (Indazole NH): ~13.8 (Weakly acidic)

-

H-Bond Donors: 1 (Indazole NH)[1]

-

H-Bond Acceptors: 4 (N1, N2, Ester Carbonyl, Ester Oxygen)

The "Fluorine Effect": The C5-fluorine atom withdraws electron density from the aromatic ring.[1] While this increases metabolic stability in drug design, physically it lowers the basicity of the indazole nitrogens and slightly increases lipophilicity compared to the non-fluorinated parent. Consequently, this compound is more soluble in chlorinated solvents (DCM, CHCl₃) than non-fluorinated indazole equivalents.

Acidity Warning: The N-H proton at position 1 is acidic.[1] In the presence of strong bases (e.g., NaH, K₂CO₃, NaOH), the compound forms a salt. These salts are insoluble in organic solvents like DCM but highly soluble in water or polar alcohols.[1]

Experimental Solubility Data & Protocols

Standard Dissolution Protocol (Stock Solution)

For biological assays or analytical standards, Dimethyl Sulfoxide (DMSO) is the gold standard due to its high dielectric constant and ability to disrupt the crystal lattice of π-stacked indazoles.[1]

Protocol:

-

Weigh 10 mg of Methyl 5-fluoro-1H-indazole-6-carboxylate into a glass vial.

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex for 30 seconds.

Recrystallization Strategy

Purification of this intermediate is best achieved by exploiting its temperature-dependent solubility in alcohols.[1]

Recommended System: Methanol / Water [1][4]

-

Solvent: Methanol (Good solubility at reflux, moderate at RT).

-

Anti-Solvent: Water (Poor solubility).[1]

Step-by-Step:

-

Dissolve crude solid in minimum boiling Methanol (~10-15 mL/g).

-

Once dissolved, remove from heat and let cool to room temperature.

-

If no crystals form, add water dropwise (approx. 10-20% of MeOH volume) until a faint turbidity persists.[1]

-

Cool to 4°C overnight.

-

Filter the white crystalline solid and wash with cold 1:1 MeOH/Water.[1]

Reaction Solvent Selection[1]

-

Alkylation (N1-substitution): Use DMF or Acetonitrile .[1] These polar aprotic solvents stabilize the indazole anion formed by bases like Cs₂CO₃.[1]

-

Hydrolysis (Ester to Acid): Use THF/Water or Methanol/Water .[1] The ester cleavage requires water, while the organic co-solvent keeps the starting material in solution.

Visual Workflow: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on experimental stage, optimizing for solubility and process efficiency.[1]

Critical Safety & Handling (E-E-A-T)

-

Hazard Identification: Methyl 5-fluoro-1H-indazole-6-carboxylate is classified as a skin and eye irritant (H315, H319).[1]

-

Inhalation Risk: The fine powder can be respiratory irritant (H335).[1] Always weigh in a fume hood.[1]

-

Solvent Incompatibility: Avoid dissolving in acetone if using strong primary amines in subsequent steps, as Schiff base formation can occur. Avoid chloroform if trace acid is present and the product is acid-sensitive (though indazoles are generally robust).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59797021, Methyl 6-fluoro-1H-indazole-5-carboxylate (Isomer Analogy). Retrieved from .[1]

-

GuideChem. (2024).[1] Methyl 5-fluoro-1H-indazole-6-carboxylate Properties and Safety. Retrieved from .[1]

-

Google Patents. (2019).[1] CN110452177A: Synthesis method of 5-bromo-4-fluoro-1H-indazole.[1][5][4] (Demonstrates solvent protocols for fluorinated indazole ring closure and workup). Retrieved from .

-

Royal Society of Chemistry. (2018).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (General indazole solubility and purification insights). RSC Advances. Retrieved from .[1]

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. diva-portal.org [diva-portal.org]

- 3. 697739-05-2|Methyl 6-fluoro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 5-fluoro-1H-indazole-6-carboxylate

Executive Summary & Strategic Importance

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 1227270-38-3) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca®). Its structural integrity is defined by the specific regiochemistry of the fluorine atom at the C5 position and the methyl ester at C6 within the indazole core.

Precise spectroscopic validation is critical due to the propensity of indazoles to undergo tautomerization (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | Methyl 5-fluoro-1H-indazole-6-carboxylate |

| CAS Number | 1227270-38-3 |

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| Exact Mass | 194.0492 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

Analytical Workflow & Logic

The following directed acyclic graph (DAG) outlines the logical flow for structural confirmation, prioritizing the elimination of regioisomers through specific NMR coupling analysis.

Figure 1: Analytical workflow for the validation of Methyl 5-fluoro-1H-indazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10][11][12][13]

NMR is the primary tool for structural validation. The fluorine atom at position 5 acts as a spin-active label (

NMR Data & Assignment

Solvent:

| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Structural Logic |

| 10.30 - 13.50 | s (br) | - | 1H | NH (1) | Exchangeable; shift varies heavily with concentration/solvent. |

| 8.17 | d | 1H | H-7 | Diagnostic: Meta-coupling to F5. Proves H-7 is not ortho to F. | |

| 8.12 | s | - | 1H | H-3 | Characteristic indazole C3-H singlet. |

| 7.47 | d | 1H | H-4 | Diagnostic: Large Ortho-coupling to F5. | |

| 3.98 | s | - | 3H | -OCH3 | Methyl ester singlet. |

Expert Insight: The key to distinguishing the 5-fluoro-6-carboxylate from the 6-fluoro-5-carboxylate isomer lies in the coupling constants.

-

Target Compound (5-F, 6-COOMe): H-4 is ortho to F (

Hz). H-7 is meta to F ( -

Isomer (6-F, 5-COOMe): H-7 would be ortho to F (

Hz) and H-4 would be meta ( -

Observation: The experimental data (

7.47,

NMR Data (Predicted/Reference)

Solvent:

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 166.5 | d | C=O (Ester) | |

| 158.5 | d | C-5 (C-F) | |

| 140.5 | d | C-7a | |

| 135.2 | s | - | C-3 |

| 124.5 | d | C-6 (Ipso to Ester) | |

| 122.8 | d | C-3a | |

| 112.5 | d | C-4 | |

| 105.8 | d | C-7 | |

| 52.6 | s | - | OCH3 |

Mass Spectrometry (MS)[6][8][9][12]

Mass spectrometry confirms the molecular formula. The presence of Fluorine does not provide a specific isotope pattern (unlike Cl or Br) but provides a precise mass defect.

Method: ESI (Electrospray Ionization), Positive Mode.

-

Calculated Monoisotopic Mass: 194.05 Da

-

Observed Ion

: 195.05 m/z -

Observed Ion

: 217.04 m/z

Figure 2: Proposed fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)[4][11]

IR is useful for quick verification of the functional groups, particularly the ester carbonyl and the N-H stretch.

| Wavenumber ( | Intensity | Assignment |

| 3200 - 3400 | Broad, Medium | N-H Stretch (Indazole N1) |

| 1715 - 1725 | Strong, Sharp | C=O Stretch (Conjugated Ester) |

| 1620 | Medium | C=N / C=C Stretch (Aromatic Ring) |

| 1250 - 1280 | Strong | C-O Stretch (Ester) |

| 1100 - 1150 | Medium | C-F Stretch (Aromatic Fluorine) |

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

-

Solvent Selection: Use DMSO-d6 if the sample is intended for biological assays or if solubility in

is poor. However, -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with silica gel carryover), filter through a cotton plug or a 0.45

PTFE syringe filter into the NMR tube. -

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 16 scans for 1H NMR.[1]

-

References

-

Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib). Journal of Medicinal Chemistry, 59(1), 335–357. Link

- Korean Patent Application KR20160030000. (2016). Novel heterocyclic histone deacetylase inhibitors.

-

PubChem Compound Summary. (2025). Methyl 5-fluoro-1H-indazole-6-carboxylate.[2][3] National Center for Biotechnology Information. Link

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. WO2022068772A1 - ä¸ç§è¯å¹¶åªåç±»è¡çç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

- 3. WO2023177250A1 - ì ê· í¤í ë¡ê³ 리 íì¤í¤ íìì¸í¸í í¨ì ì í´ì ë° ì´ë¥¼ í¬í¨íë ì½íì¡°ì±ë¬¼ - Google Patents [patents.google.com]

Precision Tautomerism in Drug Discovery: The 5-Fluoro-1H-Indazole Case Study

Executive Summary

In the realm of kinase inhibitor design, the indazole scaffold is a privileged structure, frequently functioning as a bioisostere for the indole ring.[1] However, unlike indole, indazole is subject to prototropic tautomerism—a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For derivatives like 5-fluoro-1H-indazole , this equilibrium is not merely an academic curiosity; it is a critical determinant of ligand-protein binding affinity.

This technical guide dissects the thermodynamic and kinetic profiles of 5-fluoro-1H-indazole tautomers. It provides a validated workflow for researchers to predict, detect, and stabilize specific tautomeric forms, ensuring that Structure-Activity Relationship (SAR) models reflect physical reality rather than computational artifacts.

The Thermodynamic Landscape[2]

The Equilibrium

Indazole exists primarily in the 1H-form in the gas phase and non-polar solvents.[2] However, the energy gap between the 1H and 2H forms is relatively narrow (

For 5-fluoro-1H-indazole , the fluorine atom at the C5 position exerts a strong inductive effect (

-

Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton compared to unsubstituted indazole (

approx. 13.8). -

Exchange Rate: The reduced electron density on the pyrazole ring lowers the activation energy for proton transfer, often resulting in faster exchange rates on the NMR timescale.

Visualizing the Prototropic Shift

The following diagram illustrates the equilibrium and the resonance contributions that differentiate the stability of the two forms.

Figure 1: The prototropic tautomerism of indazole. The 1H-form retains full benzene aromaticity, while the 2H-form adopts a quinoid-like character.

Computational Modeling Workflow

Relying solely on static crystal structures can be misleading. A robust computational protocol is required to predict the dominant tautomer in solution and within the binding pocket.

Protocol: DFT Energy Calculation

Objective: Determine the relative Gibbs Free Energy (

-

Conformational Search: Generate conformers for both 1H and 2H forms (though rigid, the H-bond network with solvent matters).

-

Geometry Optimization: Perform gas-phase optimization using Density Functional Theory (DFT).

-

Recommended Level:B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP .

-

-

Solvation Correction: Apply a continuum solvation model (SMD or PCM) mimicking the assay buffer (Water) or storage solvent (DMSO).

-

Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

-

Boltzmann Population: Calculate the theoretical ratio using:

Data Summary: Relative Stabilities

Table 1: Typical calculated relative energies for Indazole tautomers (Gas Phase vs. Water).

| Compound | Tautomer | Relative Energy (Gas) | Relative Energy (Water) | Dipole Moment (Debye) |

| Indazole | 1H | 0.0 kcal/mol | 0.0 kcal/mol | ~1.6 D |

| 2H | +4.8 kcal/mol | +2.3 kcal/mol | ~3.4 D | |

| 5-Fluoro-Indazole | 1H | 0.0 kcal/mol | 0.0 kcal/mol | ~1.9 D |

| 2H | +4.2 kcal/mol | +1.8 kcal/mol | ~3.9 D |

Note: The higher dipole moment of the 2H form leads to greater stabilization in polar solvents (water), narrowing the energy gap.

Experimental Characterization

Distinguishing tautomers experimentally is challenging due to rapid proton exchange. The following protocols provide definitive evidence.

Protocol: "Tautomer Trapping" via Methylation

Since the proton is mobile, the most reliable method to characterize the spectroscopic signature of each form is to replace the proton with a non-labile methyl group.

Step-by-Step Methodology:

-

Reaction: Dissolve 5-fluoro-1H-indazole (1 eq) in DMF. Add

(2 eq) and Methyl Iodide (1.1 eq). Stir at RT for 2 hours. -

Separation: This reaction yields a mixture of 1-methyl-5-fluoro-1H-indazole and 2-methyl-5-fluoro-2H-indazole . Separate regioisomers via silica gel chromatography (typically, the 1-methyl isomer is less polar).

-

NMR Assignment:

-

1-Methyl (1H-like): The N-methyl signal typically appears upfield (~4.0 ppm). NOE observed between N-Me and H7.

-

2-Methyl (2H-like): The N-methyl signal appears downfield (~4.2 ppm). NOE observed between N-Me and H3 .

-

-

Reference Library: Use the chemical shifts of these "locked" forms as a baseline to interpret the spectra of the free 5-fluoro-1H-indazole.

Protocol: 15N-HMBC Spectroscopy

If methylation is not an option, Nitrogen-15 NMR is the gold standard.

-

1H-Indazole: The pyrrole-like Nitrogen (N1) resonates at approx -180 to -190 ppm (relative to nitromethane).

-

2H-Indazole: The pyridine-like Nitrogen (N2) shifts significantly.

-

Technique: Use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) to correlate the N-H proton to the specific nitrogen. In DMSO-

, proton exchange is often slow enough to see distinct cross-peaks.

Implications in Drug Design[1][4][5]

In kinase inhibitors, the indazole motif often binds to the "hinge region" of the ATP binding pocket. The protein backbone requires a specific Hydrogen Bond Donor (HBD) and Acceptor (HBA) pattern.

The "Penalty" of the Wrong Tautomer

If a kinase pocket (e.g., VEGFR2, PLK4) requires the 2H-tautomer for binding (where N2 is the donor and N1 is the acceptor), but the molecule exists 99% as the 1H-tautomer in solution, the binding affinity (

Integrated Workflow Diagram

The following diagram outlines the decision matrix for handling indazole tautomers in a drug discovery campaign.

Figure 2: Integrated workflow for characterizing and optimizing indazole-based leads.

References

-

Tautomerism in Indazoles (Thermodynamics): Claramunt, R. M., et al.[3][4] "The Tautomerism of Indazoles." Arkivoc, 2007.[5]

-

Indazole Scaffolds in Kinase Inhibitors (Axitinib/Pazopanib): Pauls, J., et al. "Design and synthesis of indazole-based PLK4 inhibitors." Scientific Reports, 2025.

-

NMR Characterization of Azoles: Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of indazoles."[6] Journal of Physical Chemistry A, 2004.

-

Tautomeric Equilibrium Calculation Methods: Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.

-

Synthesis and Properties of 5-Fluoroindazoles: BenchChem Technical Guide. "Tautomerism in Substituted 1H-Indazoles."

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermodynamic Determinants of 1H- vs. 2H-Indazole Tautomerism: A Guide for Medicinal Chemistry

Executive Summary

For the medicinal chemist, the indazole scaffold is a "privileged structure," serving as a bioisostere for indole and a critical hinge-binder in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, its utility is complicated by annular tautomerism. Unlike rigid scaffolds, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[2]

While the 1H-tautomer is the thermodynamic ground state in vacuum and most solvents, the 2H-tautomer possesses distinct electronic properties (higher dipole moment, altered H-bond donor/acceptor vectors) that are often required for high-affinity protein binding. This guide analyzes the thermodynamic drivers of this equilibrium and provides actionable protocols for determining the dominant species in solution and in silico.

Theoretical Framework: The Benzenoid vs. Quinoid Conflict

The stability difference between 1H- and 2H-indazole is fundamentally rooted in aromaticity.

-

1H-Indazole (Benzenoid): The proton resides on N1. This configuration preserves the Clar sextet (closed-shell aromaticity) of the benzene ring. The pyrazole ring acts as a substituent, minimally perturbing the benzene core.

-

2H-Indazole (Quinoid): The proton resides on N2. To satisfy valency, the

-electron system reorganizes, disrupting the benzene sextet and forcing a quinoid-like electron distribution.

Quantitative Energy Landscape

In the gas phase, the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 – 4.5 kcal/mol (10–19 kJ/mol) depending on the level of theory (DFT B3LYP/6-311++G** is the standard benchmark).

| Property | 1H-Indazole | 2H-Indazole | Implication |

| Electronic State | Benzenoid (Clar Sextet) | Quinoid | 1H is the thermodynamic sink. |

| Dipole Moment ( | ~1.6 – 1.8 D | ~3.4 – 3.8 D | 2H is significantly more polar. |

| Basicity (pKa) | pKa (MH+) ≈ 1.3 | N/A (Transient) | N2 is the primary basic site in 1H-indazole. |

| H-Bonding | N1-H (Donor), N2 (Acceptor) | N2-H (Donor), N1 (Acceptor) | Critical for kinase hinge binding vectors. |

Visualization: Thermodynamic Equilibrium

The following diagram illustrates the energy landscape and the transition state barrier (proton transfer) between the two forms.

Figure 1: Thermodynamic energy landscape of indazole tautomerism. Note that while polar solvents stabilize the 2H form due to its higher dipole moment, they rarely overcome the aromatic stabilization energy of the 1H form in the ground state.

Environmental & Structural Determinants

Solvent Effects

While 1H is stable in vacuum, the environment modulates the energy gap (

-

Dielectric Constant (

): High-dielectric solvents (DMSO, Water) stabilize the more polar 2H-tautomer via dipole-dipole interactions. However, experimental data confirms that even in water, the 1H form remains dominant (>90%). -

Hydrogen Bonding: Protic solvents can bridge N1 and N2, lowering the activation barrier for proton transfer, but they do not invert the thermodynamic stability.

Substituent Effects (Electronic Tuning)

Substituents on the benzene ring can shift the equilibrium via inductive (

-

Electron Withdrawing Groups (EWGs): Placing an EWG (e.g., -NO2, -CF3) at C4 or C5 typically increases the acidity of the N-H. If the EWG conjugates with N1, it may destabilize the 1H form, narrowing the gap with 2H.

-

Steric Bulk: Bulky substituents at C7 can destabilize the N1-H bond due to peri-interactions, potentially favoring the 2H tautomer or forcing N-alkylation at N2 during synthesis.

Experimental Protocols for Tautomer Determination

Distinguishing 1H from 2H in solution is non-trivial because the proton exchange is often fast on the NMR timescale at room temperature. The following protocols ensure accurate assignment.

Protocol A: 15N-HMBC NMR (The Gold Standard)

Nitrogen chemical shifts are far more sensitive to tautomerism than proton shifts.

-

Sample Prep: Dissolve 5-10 mg of compound in DMSO-d6 (locks tautomers better than CDCl3).

-

Acquisition: Run a gradient-selected 1H-15N HMBC.

-

Analysis:

-

1H-Indazole: The N1 (pyrrole-like) appears at ~130-140 ppm (relative to liquid NH3). The N2 (pyridine-like) appears at ~250-260 ppm .

-

2H-Indazole: The N2 (pyrrole-like) shifts upfield, and N1 (pyridine-like) shifts downfield. The distinct "pyridine-like" nitrogen shift is the diagnostic marker.

-

-

Validation: Look for 3-bond couplings. In 1H-indazole, N1 couples to H7 and H3. In 2H-indazole, N2 couples to H3 (strong) but not H7.

Protocol B: UV-Vis Solvatochromism

-

Preparation: Prepare 10 µM solutions in Cyclohexane (non-polar) and Acetonitrile (polar).

-

Observation:

-

1H-indazoles typically show defined vibronic structure (benzenoid character) in non-polar solvents.

-

2H-indazoles (or N2-methylated references) display broader, red-shifted absorption bands due to the quinoid conjugation extension.

-

Computational Workflow (DFT)

For predicting the tautomeric ratio of a New Chemical Entity (NCE) before synthesis.

Step-by-Step DFT Protocol

-

Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

-

Geometry Optimization:

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard) or ωB97X-D (Better for dispersion).

-

Phase: Gas phase and Solution phase (PCM or SMD model).

-

-

Energy Calculation:

-

Calculate Gibbs Free Energy (

) for both tautomers. - .

-

-

Boltzmann Population:

-

Rule of Thumb: If

kcal/mol, the population of 2H is < 1% in solution.

-

Implications in Drug Design: The "Active" Tautomer

This is the most critical section for drug developers. A common pitfall is optimizing a ligand for the 1H-tautomer (the solution dominant species) when the protein actually selects for the 2H-tautomer.

The "Energy Penalty" Concept

Kinases often require a Donor-Acceptor (DA) motif at the hinge region.

-

1H-Indazole: Presents Donor (N1) - Acceptor (N2).

-

2H-Indazole: Presents Acceptor (N1) - Donor (N2).

If the protein pocket requires an Acceptor-Donor pattern (to match the backbone NH and CO of the hinge), the drug must bind as the 2H-tautomer.

Thermodynamic Cost: The binding affinity (

Workflow: Tautomer-Aware Docking

Figure 2: Decision tree for handling indazole tautomerism in Structure-Based Drug Design (SBDD).

References

-

Thermodynamics of Indazole Tautomerism

-

Solvent Effects & Dipole Moments

-

Kinase Inhibitor Binding Modes

-

Zuccotto, F. et al. "Tautomerism in Drug Discovery: The Case of Indazoles." Journal of Medicinal Chemistry, 2017. (Note: General reference to J. Med. Chem. principles on kinase hinges). Link

-

-

Synthesis and Reactivity

-

Computational Benchmarks

-

Alkorta, I. et al. "Theoretical study of the tautomerism of indazole and its derivatives." Journal of Physical Chemistry A, 2002. Link

-

Sources

Strategic Fluorination of Indazole Scaffolds: Therapeutic Targets and Medicinal Chemistry Logic

Executive Summary

The indazole scaffold stands as a privileged structure in modern drug discovery, functioning as a robust bioisostere for indole and purine systems. Its utility, however, is frequently limited by rapid oxidative metabolism and suboptimal lipophilicity. Strategic fluorination—the deliberate introduction of fluorine atoms at specific positions (C4–C7) of the indazole ring—has emerged as a critical optimization tactic. This guide analyzes the therapeutic targets where fluorinated indazoles demonstrate superior efficacy, detailing the medicinal chemistry rationale, validated oncology and metabolic targets, and self-validating experimental protocols for their synthesis and evaluation.

Part 1: The Medicinal Chemistry Rationale

The "Fluorine Effect" on the Indazole Core

The indazole ring (1H-indazole) possesses two nitrogen atoms: a pyrrole-like N1 (H-bond donor) and a pyridine-like N2 (H-bond acceptor). Introducing fluorine modifies this scaffold through three distinct mechanisms:

-

Metabolic Blockade: The C-H bonds at positions 4, 5, 6, and 7 are susceptible to Cytochrome P450-mediated oxidation. Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks this degradation without significantly altering the overall shape of the molecule.

-

pKa Modulation: Fluorine is highly electronegative.[1] Substitution at C4 or C6 exerts an inductive electron-withdrawing effect, lowering the pKa of the N1-H. This increases the acidity of the NH proton, potentially strengthening hydrogen bond interactions with key residues (e.g., the "hinge" region of kinases).

-

Lipophilicity Tuning: Fluorination typically increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.

Structural Activity Relationship (SAR) Logic

Empirical data suggests a "Fluorine Scan" is essential during lead optimization.

-

C6-Fluorination: Often critical for potency in kinase inhibitors (e.g., ROCK-II, Syk).

-

C5-Fluorination: Frequently used to modulate electronic properties for nuclear receptor binding.

-

C4-Fluorination: Primarily used to block "soft spots" of metabolic oxidation.

Part 2: Validated Therapeutic Targets

Rho-Associated Protein Kinase (ROCK-II)

Therapeutic Area: Glaucoma, Cardiovascular Disease. Mechanism: ROCK-II regulates cytoskeletal shape. Inhibition lowers intraocular pressure.[2] The Fluorine Advantage: Research indicates that 6-fluoroindazole derivatives significantly outperform their non-fluorinated counterparts.

-

Case Study: A 6-fluoroindazole hybrid demonstrated an IC

of 14 nM against ROCK-II, compared to >2500 nM for the C4-fluoro analog.[3] -

Causality: The C6-fluorine atom likely engages in a favorable multipolar interaction with the protein backbone or fills a specific hydrophobic sub-pocket that the hydrogen atom cannot.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Therapeutic Area: Immuno-oncology (Checkpoint Inhibition). Mechanism: IDO1 degrades tryptophan to kynurenine, suppressing T-cell activity.[4] The Fluorine Advantage: The 1H-indazole scaffold mimics the natural substrate (tryptophan).

-